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Curcusone D

Chemical Biology Target Engagement Chemoproteomics

BRAT1, a key DNA-damage-response regulator, has remained undruggable-limiting mechanistic studies and combination therapy design. Curcusone D is the only validated small-molecule BRAT1 inhibitor, enabling target-engagement experiments and synergistic UPP combination strategies. • BRAT1 engagement EC50 = 1.5 µM; MCF-7 cytotoxicity EC50 = 13.8 µM. • ROS-dependent DUB inhibition is completely reversed by NAC, allowing conditional UPP modulation. • Scalable 10-step total synthesis ensures reliable, extraction-independent supply for SAR and probe studies.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 103667-53-4
Cat. No. B1197460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcusone D
CAS103667-53-4
Synonymscurcusone D
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C
InChIInChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1
InChIKeyDBPPEQIYWCILTJ-QUWZQRFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcusone D (CAS 103667-53-4): Diterpenoid Natural Product with Dual Mechanism Anticancer Activity for Research Procurement


Curcusone D (CAS 103667-53-4) is a complex diterpenoid natural product featuring a characteristic [6–7–5] tricyclic carbon skeleton, isolated primarily from the roots of Jatropha curcas [1]. With a molecular formula of C20H24O3 and molecular weight of 312.4 g/mol, this compound belongs to the curcusone family (curcusones A–D) [2]. Curcusone D exhibits two mechanistically distinct anticancer activities: inhibition of the ubiquitin-proteasome pathway (UPP) via ROS-induced deubiquitinase (DUB) inhibition, and direct targeting of the previously "undruggable" oncogenic protein BRAT1 (BRCA1-associated ATM activator 1) [3]. Total synthesis of curcusone D has been achieved in 10 steps using cheap and abundant starting materials, enabling scalable laboratory production independent of natural extraction [1].

Why Curcusone D Cannot Be Replaced by Curcusones A, B, C, or Other UPP Inhibitors


Curcusone D occupies a unique position within the curcusone family due to two non-interchangeable characteristics. First, among curcusones A–D, curcusone D has been specifically validated as the first small-molecule inhibitor of BRAT1, a target for which no alternative small-molecule ligands exist [1]. Curcusones A and B, while structurally related, have not demonstrated BRAT1 engagement in published chemoproteomics studies, and substitution would forfeit this entire therapeutic axis . Second, curcusone D's UPP inhibition mechanism is distinct from that of direct proteasome inhibitors such as bortezomib: curcusone D acts upstream via ROS-induced DUB inhibition rather than direct proteasome catalytic site blockade, creating a mechanistically non-redundant pathway that enables synergistic rather than merely additive combination effects [2]. Substituting curcusone D with another UPP inhibitor (e.g., bortezomib, carfilzomib, or ixazomib) would eliminate the DUB-inhibitory component and the associated synergy potential [2].

Quantitative Differentiation Evidence for Curcusone D: Head-to-Head Comparisons and Benchmark Data


First-in-Class BRAT1 Target Engagement: Curcusone D vs. No Small-Molecule Alternative

Curcusone D is the first and currently only small-molecule inhibitor validated to directly engage BRAT1 (BRCA1-associated ATM activator 1), a previously 'undruggable' oncogenic protein involved in DNA damage response [1]. In competitive chemoproteomics assays using an alkyne-tagged probe in HeLa cell lysates, curcusone D displaced the probe bound to BRAT1 with a half-maximal effective concentration (EC50) of 1.5 μM, confirming direct target binding [1]. Comparative global proteomics analysis of curcusone D-treated versus BRAT1-knockdown HeLa cells revealed overlapping downregulation of cancer-relevant proteins, further validating on-target activity [1]. No comparator small molecule exists for this target, as BRAT1 was previously considered intractable to small-molecule intervention [1].

Chemical Biology Target Engagement Chemoproteomics Oncology

Cytotoxic Potency in MCF-7 Breast Cancer Cells: Curcusone D vs. Synthesized Derivatives

In head-to-head comparative cytotoxicity screening of synthesized curcusone derivatives against the MCF-7 breast cancer cell line, curcusone D demonstrated the strongest cytotoxic effect among all tested analogs . Curcusone D inhibited MCF-7 cell proliferation with an EC50 value of 13.8 μM, outperforming other synthesized curcusone derivatives evaluated in the same assay panel . The specific EC50 values for other derivatives were not individually disclosed, but curcusone D was explicitly identified as exhibiting the most potent activity within the derivative series . This within-family potency differentiation supports preferential selection of curcusone D for breast cancer cellular studies requiring maximal cytotoxic effect.

Cytotoxicity Breast Cancer Structure-Activity Relationship Natural Product Derivatives

Synergistic Combination Effect with Bortezomib in Multiple Myeloma

Curcusone D exhibits strong synergistic growth inhibition when combined with the FDA-approved proteasome inhibitor bortezomib in multiple myeloma (MM) cell models [1][2]. Mechanistically, this synergy arises from distinct but complementary UPP intervention points: curcusone D inhibits DUBs via ROS induction upstream of the proteasome, while bortezomib directly blocks proteasome catalytic activity [1]. In MM cell line assays, the curcusone D–bortezomib combination produced growth inhibition exceeding the additive expectation calculated from single-agent effects, a synergy that is not observed when combining bortezomib with other DUB inhibitors lacking ROS-mediated mechanisms [1]. The ROS-dependence of this effect was confirmed by complete reversal with the ROS scavenger N-acetyl-cysteine (NAC) [1][2].

Combination Therapy Multiple Myeloma Synergy Drug Discovery

ROS-Dependent DUB Inhibition: Curcusone D vs. Direct Proteasome Inhibitors

Curcusone D's UPP inhibitory mechanism differs fundamentally from that of clinical proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib). While these agents directly block proteasome catalytic subunits, curcusone D acts upstream by inhibiting deubiquitinases (DUBs) via reactive oxygen species (ROS) induction [1]. In biochemical assays, curcusone D did not inhibit proteasome activity in vitro or in cells, but significantly reduced total cellular DUB activity as measured by ubiquitin-Rhodamine110 substrate cleavage [1][2]. The DUB inhibition and associated cytotoxicity were completely blocked by the ROS scavenger N-acetyl-cysteine (NAC), confirming ROS as the proximal mediator [1]. This ROS→DUB inhibition→UPP disruption cascade represents a mechanism distinct from any currently approved proteasome inhibitor [1][2].

Ubiquitin-Proteasome Pathway Deubiquitinase Inhibition Reactive Oxygen Species Mechanism of Action

Scalable Synthetic Accessibility: Curcusone D Total Synthesis vs. Natural Extraction

Total synthesis of curcusone D has been achieved in 10 steps from cheap and abundant starting materials, providing a scalable alternative to natural extraction from Jatropha curcas roots [1][2]. The synthetic route features a thermal [3,3]-sigmatropic rearrangement and a novel FeCl3-promoted cascade reaction to construct the cycloheptadienone core characteristic of the curcusone scaffold [1]. By comparison, curcusones C and D each require 10 synthetic steps; curcusones A and B require 9 steps; and dimericursone A requires 12 steps [1][2]. This established total synthesis route enables laboratory-scale production independent of seasonal or geographic constraints associated with plant extraction, ensuring reliable supply for research procurement [1].

Total Synthesis Natural Product Chemistry Chemical Supply Scalability

Anti-Metastatic Activity: Curcusone D Effects on Cancer Cell Migration and Invasion

Curcusone D demonstrates significant anti-migratory and anti-invasive activity in cancer cell models, a phenotype directly linked to its BRAT1-inhibitory mechanism [1][2]. In breast cancer cells, curcusone D treatment resulted in reduced cell migration [1]. In a glioblastoma stem cell (GSC) ex vivo slice culture model, treatment with the BRAT1 inhibitor curcusone D significantly reduced GSC migration and invasion, particularly when combined with irradiation, resulting in synergistic inhibition of tumor growth and infiltration [2]. These anti-metastatic phenotypes mirror those observed with BRAT1 genetic knockdown, confirming on-target activity [1][2]. In contrast, approved proteasome inhibitors (e.g., bortezomib) are not characterized by direct anti-migratory effects in these models, as their primary mechanism involves apoptotic induction rather than motility inhibition [1].

Cancer Metastasis Cell Migration Glioblastoma Phenotypic Screening

Optimal Research and Procurement Application Scenarios for Curcusone D (CAS 103667-53-4)


BRAT1-Targeted Drug Discovery and Chemical Biology Studies

Curcusone D is the only validated small-molecule tool compound for studying BRAT1 pharmacology. Research programs investigating BRAT1's role in DNA damage response, cancer cell migration, and tumor progression require curcusone D as an essential chemical probe for target engagement experiments, competitive chemoproteomics assays, and phenotypic validation studies [1]. No alternative small molecule exists for this target [1].

Combination Therapy Screening in Multiple Myeloma with Bortezomib

Curcusone D is uniquely suited for combination therapy studies with proteasome inhibitors in multiple myeloma. The mechanistically distinct ROS-induced DUB inhibition of curcusone D complements direct proteasome blockade by bortezomib, producing synergistic rather than additive growth inhibition [1]. Procurement of curcusone D enables researchers to evaluate novel UPP inhibitor combination strategies not achievable with other DUB inhibitors lacking ROS-mediated mechanisms [1].

Structure-Activity Relationship (SAR) Studies of Curcusone Diterpenoids

Curcusone D serves as a reference standard for SAR studies within the curcusone family. With established cytotoxic potency in MCF-7 cells (EC50 = 13.8 μM) and validated BRAT1 engagement (EC50 = 1.5 μM), curcusone D provides quantitative benchmarks against which novel synthetic derivatives can be compared [1][2]. The availability of a scalable 10-step total synthesis further supports derivative generation and SAR expansion [2].

ROS-Mediated DUB Inhibition and UPP Pathway Mechanistic Studies

Curcusone D provides a chemical tool for studying ROS-mediated regulation of deubiquitinase activity. Unlike direct proteasome inhibitors, curcusone D's effects on UPP can be completely reversed by the ROS scavenger N-acetyl-cysteine (NAC), enabling clean mechanistic dissection of oxidative stress-dependent versus stress-independent UPP modulation [1]. This property makes curcusone D indispensable for experiments requiring conditional, reversible UPP inhibition via ROS induction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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